2-(1-(Hydroxymethyl)cyclopropyl)acetic acid

Overview

Description

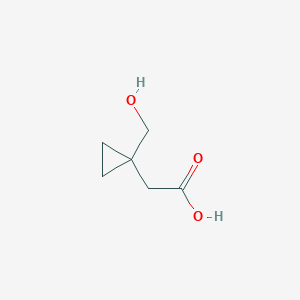

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C₆H₁₀O₃ It features a cyclopropyl ring substituted with a hydroxymethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid typically involves the reaction of cyclopropyl derivatives with appropriate reagents. One method involves the use of tribromoneoamyl alcohol and disodium ethylene diamine tetraacetate in ethanol, followed by the addition of zinc powder and ammonia . Another method includes the reaction of a compound shown in formula 4 with N,N’-dimethylthiourea and N-bromosuccinimide, followed by further reactions with thiourea and inorganic bases under nitrogen protection .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, purity, and safety. The process typically involves multi-step synthesis with careful control of reaction conditions, solvent extraction, and purification steps to achieve high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid moiety can be reduced to form alcohols.

Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate pH adjustments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid moiety can produce alcohols .

Scientific Research Applications

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopropyl ring adds rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-(1-(Mercaptomethyl)cyclopropyl)acetic acid: Similar in structure but contains a mercaptomethyl group instead of a hydroxymethyl group.

Cyclopropylacetic acid: Lacks the hydroxymethyl substitution, making it less versatile in chemical reactions.

Uniqueness

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. The hydroxymethyl group enhances its reactivity and potential for derivatization, while the cyclopropyl ring provides structural rigidity and stability.

Biological Activity

2-(1-(Hydroxymethyl)cyclopropyl)acetic acid, also known by its CAS number 869066-83-1, is a unique compound characterized by its cyclopropyl structure and hydroxymethyl substituent. This compound is of particular interest in pharmaceutical research due to its potential biological activities and applications in drug synthesis. The following sections provide an overview of its biological activity, including interaction mechanisms, pharmacological profiles, and comparative analyses with similar compounds.

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Structure :

Preliminary studies suggest that this compound may interact with specific receptors in the central nervous system (CNS), though comprehensive pharmacological profiles are still required to elucidate its full therapeutic potential. Its reactivity as a carboxylic acid allows it to participate in various biochemical reactions, making it a versatile compound for further exploration in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids similar in structure demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens, suggesting a potential for similar activity in our compound of interest .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other acetic acid derivatives. Below is a comparison table detailing the structural characteristics and unique features of selected compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxypropanoic acid | Hydroxyl group with propanoic backbone | Simple structure; lacks cyclopropyl moiety |

| 3-Hydroxybutanoic acid | Hydroxyl group with butanoic backbone | Larger chain length; different functional groups |

| (S)-3-Hydroxy-2-methylbutanoic acid | Hydroxyl and carboxylic functionalities | Contains additional methyl group; different stereochemistry |

The presence of the cyclopropyl ring and hydroxymethyl substituent in our compound likely influences its reactivity and biological activity differently than the compounds listed above.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from acetic acids, particularly those with cyclic structures. For example:

- Antibacterial Studies : Research has shown that certain hydroxymethyl derivatives exhibit potent antibacterial effects against strains like E. coli and Bacillus mycoides, with MIC values indicating strong inhibitory activity .

- Pharmacological Investigations : A study focused on the synthesis of hydroxamic acid derivatives highlighted their use as antibacterial agents, suggesting that modifications similar to those in this compound could enhance biological activity against specific bacterial infections .

Properties

IUPAC Name |

2-[1-(hydroxymethyl)cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-4-6(1-2-6)3-5(8)9/h7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMNWDIMDCLADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625514 | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869066-83-1 | |

| Record name | 1-(Hydroxymethyl)cyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869066-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Hydroxymethyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.